molecular formula C18H15FN4O4 B2795097 N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694475-79-1

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2795097
CAS No.: 694475-79-1
M. Wt: 370.34
InChI Key: MLBUNLPMYUJGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 2-fluorophenyl carboxamide group at position 5, a 6-methyl substituent, and a 3-nitrophenyl moiety at position 4 of the tetrahydropyrimidine ring. The compound’s physicochemical and biological properties are influenced by electron-withdrawing groups (e.g., nitro, fluorine) and substituent spatial arrangements .

Properties

IUPAC Name

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-14-8-3-2-7-13(14)19)16(22-18(25)20-10)11-5-4-6-12(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBUNLPMYUJGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 2-fluoroaniline with various substituted phenyl groups in the presence of appropriate reagents. The synthetic pathway typically yields a yellow solid with a melting point around 201-203°C and good yields (approximately 75%) . The molecular structure can be confirmed through techniques like NMR and mass spectrometry.

Antiviral Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV-1 integrase (IN), a critical enzyme for viral replication. Specifically, the compound N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was evaluated for its ability to inhibit the strand transfer reaction of IN. The most active derivative in this series demonstrated an IC50 value of 0.65 µM in vitro . However, it was noted that these compounds did not exhibit significant anti-HIV activity in cell culture assays.

Anticancer Activity

This compound and its analogs have also been assessed for anticancer properties. Various studies have highlighted that certain pyrimidine derivatives show moderate to good antiproliferative activity against several cancer cell lines including colon (HCT-15), lung (NCl H-522), and breast (T47D) cancer cells . The presence of electron-withdrawing groups such as nitro groups on the phenyl rings has been correlated with enhanced anticancer activity.

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by various substituents on the phenyl rings. For instance:

  • Electron-withdrawing groups (e.g., -NO₂) generally enhance anticancer activity.
  • Electron-donating groups can lead to increased cholinesterase inhibition but may reduce overall anticancer efficacy .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 ValueRemarks
HIV Integrase InhibitionN-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)0.65 µMEffective in vitro but not in cell cultures
Antiproliferative ActivityVarious derivatives against HCT-15, T47DModerate to GoodCorrelation with substituent type

Case Studies

Case Study 1: HIV Integrase Inhibition
In a study evaluating multiple derivatives for their ability to inhibit HIV integrase, N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidines were synthesized and tested. The results indicated that while some compounds showed promising IC50 values, they ultimately failed to demonstrate significant antiviral effects at non-toxic concentrations in cellular models .

Case Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative effects of these compounds across various cancer cell lines. The findings suggested that modifications on the phenyl ring could lead to improved efficacy against specific cancers, particularly when combined with nitro substituents .

Scientific Research Applications

Biological Activities

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties against a range of bacterial strains. In vitro tests have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Gram-positive bacteria . The incorporation of nitro groups in the phenyl ring enhances its antibacterial potency.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines, including this compound, show promising anticancer properties. They have been tested against various cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

In these studies, the compound exhibited significant cytotoxic effects with IC50 values indicating potent activity . The mechanism of action may involve the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and repair.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Fluorine Substitution Enhances lipophilicity and bioavailability
Nitro Group Increases antibacterial potency
Methyl Group Modulates steric hindrance affecting receptor binding

This table summarizes how specific modifications to the molecular structure can influence biological activity.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in various fields:

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against multiple bacterial strains using agar diffusion methods. The results indicated that compounds with higher electron-withdrawing substituents exhibited enhanced antibacterial activity .

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several derivatives of tetrahydropyrimidine and tested them against cancer cell lines. The results showed that modifications leading to increased electron density on the aromatic rings improved cytotoxicity against HeLa cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Features

The target compound’s structural analogs differ in substituent positions and functional groups, leading to distinct conformational and intermolecular interaction patterns:

Compound Substituents (Position 4) Carboxamide Group (Position 5) Crystal System Ring Conformation Key Interactions
Target Compound 3-nitrophenyl 2-fluorophenyl N/A Likely planar (based on analogs) Predicted C–H···O/F and π-π stacking
N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide 3-nitrophenyl 2,4-dimethylphenyl Monoclinic (P21/c) Planar DHPM ring C–H···O, N–H···O, orthogonal nitrophenyl
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-DHPM-5-carboxamide 2-nitrophenyl 2-methoxyphenyl N/A Unreported Likely H-bonding via methoxy group
N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxamide 3-nitrophenyl 4-chlorophenyl N/A Unreported Thioxo group enhances π-π interactions
  • Planar vs. Boat-like DHPM Rings : The analog in exhibits a planar DHPM ring, deviating from the typical boat conformation, due to steric and electronic effects of the 3-nitrophenyl group. This planar geometry may enhance molecular stacking and stability.
  • Orthogonal Nitrophenyl Orientation : The 3-nitrophenyl group in is orthogonal to the DHPM ring, reducing steric hindrance and enabling intermolecular π-π interactions.

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability:

Compound Melting Point Solubility Key Functional Groups
Target Compound Not reported Moderate Fluorine (lipophilic), nitro (polar)
N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxamide 263–264°C Low in water Chlorophenyl, thioxo
N-(4-methoxyphenyl)-6-methyl-4-(2-methoxyphenyl)-2-thioxo-DHPM-5-carboxamide Not reported Moderate Methoxy (polar), thioxo
  • Thioxo vs. Oxo Groups : Thioxo analogs (e.g., ) exhibit higher melting points due to stronger sulfur-mediated intermolecular interactions.
  • Fluorine vs.

Q & A

Q. How to elucidate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Determine Ki_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.